2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime
Brand Name: Vulcanchem
CAS No.: 477886-90-1
VCID: VC4976484
InChI: InChI=1S/C14H16N4OS/c19-16-11-13-10-15-14(20-13)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2/b16-11-
SMILES: C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=NO
Molecular Formula: C14H16N4OS
Molecular Weight: 288.37

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime

CAS No.: 477886-90-1

Cat. No.: VC4976484

Molecular Formula: C14H16N4OS

Molecular Weight: 288.37

* For research use only. Not for human or veterinary use.

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime - 477886-90-1

Specification

CAS No. 477886-90-1
Molecular Formula C14H16N4OS
Molecular Weight 288.37
IUPAC Name (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine
Standard InChI InChI=1S/C14H16N4OS/c19-16-11-13-10-15-14(20-13)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2/b16-11-
Standard InChI Key ZNPRVYBMAZDKEJ-WJDWOHSUSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=NO

Introduction

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime is a complex organic compound with a molecular formula of C14H16N4OS and a molecular weight of 288.37 g/mol . This compound is of interest due to its unique structural features, which include a thiazole ring and a phenylpiperazine moiety, both of which are known for their biological activity in various pharmaceutical applications.

Biological Activity and Potential Applications

While specific biological activity data for 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime is limited, compounds with similar structural features have shown promise in various therapeutic areas. Thiazole derivatives, in general, exhibit a range of biological activities, including antimicrobial and anticancer properties . The presence of a phenylpiperazine moiety suggests potential applications in the central nervous system or as part of a drug discovery program targeting neurological disorders.

Table 2: Computed Descriptors

DescriptorValueReference
IUPAC NameN-Z)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine
InChIInChI=1S/C14H16N4OS/c19-16-11-13-10-15-14(20-13)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2/b16-11-
InChIKeyZNPRVYBMAZDKEJ-WJDWOHSUSA-N
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)/C=N\O

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